5-bromo-2-chloro-N-phenylpyrimidin-4-amine
Overview
Description
5-bromo-2-chloro-N-phenylpyrimidin-4-amine is an organic compound with the molecular formula C10H7BrClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and aniline.
Bromination: The 2-chloropyrimidine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with aniline to introduce the phenylamine group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions:
Oxidation and Reduction: Different oxidation states of the compound, leading to various functionalized derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Biology: The compound is used in the design of chemical probes for target identification and validation in drug discovery.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The compound binds to the active site of the target protein, blocking its activity and thereby modulating the biological pathway involved. The molecular targets and pathways vary depending on the specific derivative and its intended therapeutic use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Similar structure but with a cyclopentyl group instead of a phenyl group.
5-bromo-2-chloro-N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a phenyl group.
5-bromo-2-chloro-N-ethylpyrimidin-4-amine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
5-bromo-2-chloro-N-phenylpyrimidin-4-amine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering different reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZAJOBLJQQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464859 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280581-50-2 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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